1-[(3-Nitrophenyl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
1-[(3-Nitrophenyl)sulfonyl]piperidine-4-carboxamide is an organic compound that features a piperidine ring substituted with a nitrophenylsulfonyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Nitrophenyl)sulfonyl]piperidine-4-carboxamide typically involves the reaction of piperidine with 3-nitrobenzenesulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the sulfonyl chloride, resulting in the formation of the sulfonamide linkage. The carboxamide group can be introduced through subsequent reactions involving carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Nitrophenyl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Reduction: The major product formed from the reduction of the nitro group is the corresponding amino derivative.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(3-Nitrophenyl)sulfonyl]piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3-Nitrophenyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The nitrophenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The carboxamide group may also play a role in binding to target proteins, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-Nitrophenyl)sulfonyl]piperidine
- 1-[(3-Nitrophenyl)sulfonyl]piperidine-4-amine
- 1-[(3-Nitrophenyl)sulfonyl]piperidine-4-methanol
Uniqueness
1-[(3-Nitrophenyl)sulfonyl]piperidine-4-carboxamide is unique due to the presence of both the nitrophenylsulfonyl and carboxamide groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(3-nitrophenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5S/c13-12(16)9-4-6-14(7-5-9)21(19,20)11-3-1-2-10(8-11)15(17)18/h1-3,8-9H,4-7H2,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUSKDDXXNCKHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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